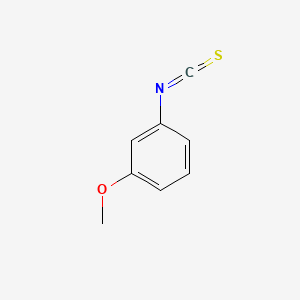

3-Methoxyphenyl isothiocyanate

描述

Research Significance of 3-Methoxyphenyl (B12655295) Isothiocyanate (3-MPI) within the Isothiocyanate Family

Among the vast family of isothiocyanates, 3-Methoxyphenyl isothiocyanate (3-MPI), a synthetic aromatic isothiocyanate, has emerged as a compound of interest in various research domains.

Isothiocyanates are broadly categorized based on their 'R' group into aliphatic, aromatic, and arylaliphatic types. foodandnutritionjournal.org Aromatic isothiocyanates, like 3-MPI, feature the -N=C=S group attached to an aromatic ring. This structural characteristic influences their chemical and biological properties. Research has shown that different classes of isothiocyanates can exhibit varying effects. For instance, a study comparing the effects of phenethyl isothiocyanate (an arylaliphatic ITC), benzyl (B1604629) isothiocyanate (an aromatic ITC), and phenyl isothiocyanate (another aromatic ITC) on lung tumorigenesis in mice found that their efficacy differed significantly. aacrjournals.org

This compound, with its methoxy-substituted phenyl ring, provides a unique electronic and steric profile compared to other aromatic isothiocyanates. This has led to its investigation in various research contexts. For example, it has been identified as a potent inhibitor of human cyclooxygenase-2 (COX-2) with approximately 99% inhibition at a concentration of 50 µM. researchgate.net It has also shown notable inhibitory activity against butyrylcholinesterase. researchgate.net These findings position 3-MPI as a valuable tool for studying the structure-activity relationships within the aromatic isothiocyanate class.

While the study of naturally occurring isothiocyanates dates back to the 19th century, research into synthetic analogs like 3-MPI is a more recent development. numberanalytics.com The ability to synthesize a wide array of isothiocyanates has allowed for systematic investigations into how structural modifications impact their activity. nih.govrsc.org

This compound, also known as m-methoxyphenyl isothiocyanate, has been utilized in the synthesis of various other complex molecules. chemicalbook.comsigmaaldrich.com For instance, it is a precursor in the synthesis of N-2-pyridyl-N'-3-methoxyphenylthioureas and acylthiosemicarbazides. sigmaaldrich.com More recent research has explored its potential biological activities, including its tuberculostatic properties, where it was found to inhibit the growth of Mycobacterium tuberculosis by targeting protein synthesis. cymitquimica.com Studies have also highlighted its antioxidant activity and its ability to decrease the production of reactive oxygen species. cymitquimica.com The evolution of research on 3-MPI reflects a broader trend in medicinal chemistry, moving from using compounds as synthetic intermediates to exploring their intrinsic therapeutic potential.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NOS | chemicalbook.comcymitquimica.com |

| Molecular Weight | 165.21 g/mol | chemicalbook.comsigmaaldrich.comcymitquimica.com |

| Boiling Point | 129 °C at 11 mmHg | chemicalbook.comsigmaaldrich.com |

| Density | 1.179 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.64 | chemicalbook.comsigmaaldrich.com |

| Appearance | Clear yellow liquid | chemicalbook.com |

| CAS Number | 3125-64-2 | chemicalbook.comsigmaaldrich.comepa.gov |

Structure

3D Structure

属性

IUPAC Name |

1-isothiocyanato-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-8-4-2-3-7(5-8)9-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBYCPUKGYEYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185175 | |

| Record name | 3-Methoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-64-2 | |

| Record name | 1-Isothiocyanato-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxyphenyl Isothiocyanate and Derivatives

Established Synthetic Routes to 3-Methoxyphenyl (B12655295) Isothiocyanate

The most prevalent and industrially significant methods for synthesizing aryl isothiocyanates like 3-MPI start from the corresponding primary amine, 3-methoxyaniline. These routes typically involve the formation of a dithiocarbamate (B8719985) salt intermediate, which is then converted to the final isothiocyanate product.

A widely used two-step approach involves the initial reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then desulfurized to yield the isothiocyanate. nih.gov 2,4,6-Trichloro-1,3,5-triazine (TCT), commonly known as cyanuric chloride, is a highly effective reagent for this desulfurization step. vulcanchem.comresearchgate.net

The process begins with the formation of the dithiocarbamate salt from 3-methoxyaniline and carbon disulfide (CS₂), typically in an aqueous medium with an inorganic base like potassium carbonate (K₂CO₃). google.com The intermediate salt is then treated with a solution of cyanuric chloride in an organic solvent, such as dichloromethane, to induce the elimination of a sulfur-containing byproduct and form the isothiocyanate. vulcanchem.com This method is particularly effective for a wide range of alkyl and aryl amines, including those with electron-donating groups like the methoxy (B1213986) group in 3-methoxyaniline. researchgate.netd-nb.info The byproduct, 2,4,6-trimercapto-1,3,5-triazine, can often be recovered and recycled, reducing waste.

| Step | Reagents | Typical Conditions | Product | Ref. |

| 1. Dithiocarbamate Formation | 3-Methoxyaniline, Carbon Disulfide, Base (e.g., K₂CO₃) | Aqueous medium, 0-40°C | 3-Methoxyphenyl dithiocarbamate salt | |

| 2. Desulfurization | Dithiocarbamate salt, Cyanuric Chloride (TCT) | Biphasic system (e.g., Water/Dichloromethane), 0-5°C | 3-Methoxyphenyl isothiocyanate | vulcanchem.com |

An alternative to using reagents like cyanuric chloride for the decomposition of the dithiocarbamate intermediate is the use of various oxidizing agents. After the initial reaction of the primary amine with carbon disulfide and a base, an oxidant is introduced to facilitate the desulfurization. nih.gov A variety of oxidizing agents have been reported for this purpose, including sodium persulfate (Na₂S₂O₈), hydrogen peroxide, and iodine. nih.govmdpi.comresearchgate.net

For example, sodium persulfate has been used as an effective desulfurizing agent in water, providing a green and practical method for converting structurally diverse amines into isothiocyanates with good yields. researchgate.net Other protocols have employed reagents like tosyl chloride or di-tert-butyl dicarbonate (B1257347) for the conversion. mdpi.comorganic-chemistry.org These methods provide alternatives to heavy metal salts or highly toxic reagents. nih.gov

Table of Common Desulfurizing Agents for Dithiocarbamate Conversion

| Desulfurizing Agent | Scope | Reference |

|---|---|---|

| Cyanuric Chloride | Broad (Alkyl & Aryl) | researchgate.netmdpi.com |

| Tosyl Chloride | Broad (Alkyl & Aryl) | nih.govorganic-chemistry.org |

| Sodium Persulfate | Broad, Green Conditions | researchgate.net |

| Hydrogen Peroxide | General | nih.govnih.gov |

| Iodine | General | nih.govmdpi.com |

Significant efforts have been made to align these syntheses with the principles of green chemistry. This includes the use of water as a solvent, which is a key feature of methods employing desulfurizing agents like cyanuric chloride or sodium persulfate. d-nb.inforesearchgate.net The use of mechanochemical methods, such as ball milling, has also been explored to transform anilines into isothiocyanates in the presence of potassium hydroxide (B78521) and carbon disulfide, eliminating the need for bulk solvents. researchgate.net Furthermore, microwave-assisted synthesis has been shown to accelerate the conversion of dithiocarbamates to isothiocyanates, reducing reaction times and energy consumption. mdpi.comtandfonline.com

The direct reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a classical and efficient method for preparing isothiocyanates. mdpi.comd-nb.info In this reaction, 3-methoxyaniline acts as a nucleophile, attacking the thiocarbonyl carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride to yield this compound. vulcanchem.comnih.gov The reaction is often carried out in the presence of a base, such as calcium carbonate, to neutralize the HCl byproduct. nih.gov

Despite its effectiveness, this method's application is limited by the high toxicity and moisture sensitivity of thiophosgene. vulcanchem.commdpi.com Consequently, various thiophosgene surrogates have been developed to provide the thiocarbonyl moiety more safely. These include reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and di(2-pyridyl) thionocarbonate. mdpi.comd-nb.info

While primary amines are the most common starting materials, isothiocyanates can also be synthesized from other nitrogen-containing functional groups. chemrxiv.orgrsc.orgsioc-journal.cn These alternative precursors expand the range of available synthetic strategies.

From Azides: The Staudinger/aza-Wittig tandem reaction is a prominent method. An organic azide (B81097) reacts with triphenylphosphine (B44618) to form an iminophosphorane intermediate. This intermediate then reacts with carbon disulfide to produce the isothiocyanate and triphenylphosphine sulfide (B99878) as a byproduct. mdpi.comnih.gov

From Isocyanides: Isocyanides can be converted to isothiocyanates through thionation, which involves the addition of sulfur. One reported method uses Lawesson's reagent under microwave irradiation to transform isocyanides into their corresponding isothiocyanates efficiently. tandfonline.com

From NH-1,2,3-Triazoles: A more recent development involves the cleavage of NH-1,2,3-triazoles with thiophosgene to prepare N-vinyl isothiocyanates. rsc.org This showcases the ongoing expansion of precursor types for isothiocyanate synthesis.

Synthesis from Primary Amines

Synthesis of Derivatives Incorporating the this compound Moiety

The reactivity of the isothiocyanate functional group is central to the formation of various chemical structures. It readily undergoes addition reactions with nucleophiles like hydrazides and amines, paving the way for subsequent cyclization to form stable heterocyclic systems.

The synthesis of thiosemicarbazides is a foundational step for creating numerous heterocyclic derivatives. The general method involves the reaction of this compound with various acid hydrazides. ppm.edu.pl This reaction is typically carried out by heating an equimolar mixture of the isothiocyanate and the appropriate hydrazide in ethanol (B145695). ppm.edu.plmdpi.com The process is efficient, yielding 1-aroyl-4-(3-methoxyphenyl)thiosemicarbazides in good yields, which can range from 46% to 99%. ppm.edu.plmdpi.com

The formation of the thiosemicarbazide (B42300) structure is confirmed by spectroscopic methods. ppm.edu.pl For instance, the presence of absorption bands for C=O and C=S groups in IR spectra confirms the creation of the thiosemicarbazide moiety. ppm.edu.pl In ¹H NMR spectra, the appearance of signals for the N1, N2, and N4 protons further verifies the formation of the thiosemicarbazide scaffold. nih.gov

Table 1: Synthesis of Thiosemicarbazide Derivatives from this compound

| Starting Hydrazide | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chlorobenzohydrazide | 96% Ethanol, reflux | 1-(2-Chlorobenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | 46-99 | ppm.edu.pl |

| 3-Chlorobenzohydrazide | 96% Ethanol, reflux | 1-(3-Chlorobenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | 46-99 | ppm.edu.pl |

| 4-Chlorobenzohydrazide | 96% Ethanol, reflux | 1-(4-Chlorobenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | 46-99 | ppm.edu.pl |

| 2-Fluorobenzohydrazide | 96% Ethanol, reflux | 1-(2-Fluorobenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | 46-99 | ppm.edu.pl |

| 3-Fluorobenzohydrazide | 96% Ethanol, reflux | 1-(3-Fluorobenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | 46-99 | ppm.edu.pl |

| 4-Fluorobenzohydrazide | 96% Ethanol, reflux | 1-(4-Fluorobenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | 46-99 | ppm.edu.pl |

| 3-Methoxybenzohydrazide | 96% Ethanol, reflux | 1-(3-Methoxybenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | 65 | semanticscholar.org |

Note: The yield range of 46-99% is reported for a series of compounds including those listed.

The thiosemicarbazide derivatives obtained from this compound are stable intermediates that serve as precursors for a wide array of heterocyclic compounds through various cyclization reactions. ppm.edu.pl

A common transformation of 1-aroyl-4-(3-methoxyphenyl)thiosemicarbazides is their cyclization into 2-amino-5-substituted-1,3,4-thiadiazole derivatives. sbq.org.br This is typically achieved through dehydration using a strong acid. The thiosemicarbazides are treated with concentrated sulfuric acid at room temperature, which catalyzes the ring closure reaction. mdpi.comnih.govsemanticscholar.org This method, while effective, generally produces the final 1,3,4-thiadiazole (B1197879) products in more moderate yields, reported to be in the range of 32–53%. mdpi.com Another study reports yields between 18% and 70%. semanticscholar.org The formation of the thiadiazole ring is confirmed by the disappearance of the thiosemicarbazide proton signals in ¹H NMR spectra and the appearance of a new N-H peak for the amino group of the cyclic compound. mdpi.comnih.gov

Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives

| Thiosemicarbazide Precursor | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Aroyl-4-(3-methoxyphenyl)thiosemicarbazides | Concentrated H₂SO₄ | 2-(Arylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoles | 32-53 | mdpi.com |

| 1-(3-Methoxybenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | Concentrated H₂SO₄, rt | 2-(3-Methoxyphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 18-70 | semanticscholar.org |

Quinazolinone derivatives incorporating the 3-methoxyphenyl moiety can be synthesized from this compound and anthranilic acid. mdpi.comnih.gov Green chemistry approaches have been developed for this synthesis, utilizing deep eutectic solvents (DESs) such as a choline (B1196258) chloride and urea (B33335) mixture (1:2 ratio). mdpi.comresearchgate.net This DES acts as both the solvent and a catalyst, eliminating the need for traditional volatile organic solvents. mdpi.comnih.gov

The reaction proceeds in two main steps. First, anthranilic acid reacts with this compound in the choline chloride:urea DES at 80 °C to form 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one. mdpi.comresearchgate.net This intermediate can then undergo further reactions, such as S-alkylation. For example, reacting it with methyl bromoacetate (B1195939) in ethanol under microwave irradiation yields methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. mdpi.com

Table 3: Synthesis of Quinazolinone Derivatives

| Reactants | Method | Intermediate/Product | Yield (%) | Reference |

|---|---|---|---|---|

| Anthranilic acid, this compound | Choline chloride:urea DES, 80 °C | 2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one | N/A | mdpi.comresearchgate.net |

| 2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one, Methyl bromoacetate, Sodium acetate | Microwave, Ethanol, 120 °C, 10 min | Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | 59 | mdpi.com |

The this compound moiety can be incorporated into pyrimidine-based structures. One synthetic route involves reacting a hydrazine-substituted pyrimidine (B1678525) with an isothiocyanate. For example, 2-amino-4-hydrazinyl-6-methoxy pyrimidine reacts selectively with phenyl isothiocyanate derivatives. mdpi.com The greater nucleophilicity of the terminal amino group of the hydrazinyl moiety compared to the C2-amino group directs the reaction to form a thiosemicarbazide intermediate attached at the C4 position. mdpi.com This intermediate can then undergo further transformations.

Another approach uses a more complex isothiocyanate, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl isothiocyanate, as a versatile building block. ekb.eg This compound reacts with various amines to produce thiourea (B124793) derivatives, which can then cyclize via an Aza-Michael addition to form pyrimidine derivatives. ekb.eg While these examples use phenyl isothiocyanate or a more functionalized isothiocyanate, the reaction pathways demonstrate established methods for pyrimidine synthesis that are applicable to this compound.

The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved starting from this compound. A common strategy first involves the synthesis of a thiosemicarbazide intermediate by reacting the isothiocyanate with a suitable carbohydrazide. orientjchem.org For instance, 4-methoxyphenyl (B3050149) isothiocyanate is reacted with 3,4,5-trimethoxybenzohydrazide (B1329584) in refluxing ethanol to yield the corresponding thiosemicarbazide. orientjchem.org This intermediate is then cyclized by heating in an aqueous solution of sodium hydroxide. orientjchem.org The subsequent acidification of the reaction mixture yields the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. orientjchem.org This methodology is applicable for various substituted isothiocyanates, including this compound. isres.org

Table 4: General Synthesis of 1,2,4-Triazole-3-thiol Derivatives

| Step | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1 | Aryl/Alkyl Hydrazide, this compound | Ethanol, reflux | 1-Aroyl-4-(3-methoxyphenyl)thiosemicarbazide | orientjchem.orgisres.org |

| 2 | Thiosemicarbazide intermediate | 2N NaOH, reflux; then HCl (acidification) | 4-(3-Methoxyphenyl)-5-(aryl/alkyl)-4H-1,2,4-triazole-3-thiol | orientjchem.orgisres.org |

Cyclization Reactions to Form Heterocyclic Systems

Synthesis of Oxazine (B8389632) Derivatives

The synthesis of oxazine derivatives from this compound often proceeds through a multi-step reaction involving the formation of a thiourea intermediate. Research has shown that the reaction of aminodiols with this compound serves as a key step in building heterocyclic structures. arkat-usa.org

In a notable synthetic approach, (1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol is treated with this compound in toluene (B28343) at room temperature. arkat-usa.org This initial reaction yields a corresponding thiourea derivative. The subsequent step involves ring closure, which is typically induced by methylation with iodomethane, followed by treatment with a base such as potassium hydroxide, leading to the elimination of methyl mercaptan. arkat-usa.org While this specific pathway regioselectively yields spirooxazolidine derivatives as the primary products, the formation of 1,3-oxazine rings is a closely related and potential alternative outcome depending on the reactants and reaction conditions. arkat-usa.orgresearchgate.net For instance, the reaction of similar aminodiols with formaldehyde (B43269) has been shown to produce tetracyclic 1,3-oxazine structures. arkat-usa.org The choice of cyclization agent is therefore critical in directing the synthesis towards either oxazolidine (B1195125) or oxazine rings.

Table 1: Synthesis of Thiourea Intermediate for Heterocycle Formation

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| (1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol | This compound | Toluene | 1-[(2,3-dihydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-yl)methyl]-3-(3-methoxyphenyl)thiourea |

Data sourced from Arkivoc. arkat-usa.org

Utilization as Building Block in Complex Molecular Architectures

This compound is a versatile reagent and a valuable building block for the synthesis of more complex heterocyclic molecules, particularly quinazolinones. The isothiocyanate group provides a reactive site for cyclization reactions with appropriate precursors. mdpi.com

A significant application is the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one. This reaction is typically achieved by reacting this compound with anthranilic acid. mdpi.com The process involves the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate group, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring system. This resulting 2-mercaptoquinazolinone scaffold is itself a valuable intermediate for further functionalization and the development of a wide range of derivatives with potential pharmaceutical applications. mdpi.commdpi.com

Table 2: Synthesis of a Quinazolinone Derivative

| Reactant 1 | Reactant 2 | Resulting Complex Architecture |

|---|---|---|

| This compound | Anthranilic acid | 2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one |

Data sourced from MDPI. mdpi.com

Green Chemistry Applications in Derivative Synthesis (e.g., Deep Eutectic Solvents)

In line with the principles of green chemistry, environmentally benign synthetic methods for derivatives of this compound have been developed. A key advancement is the use of Deep Eutectic Solvents (DESs) as an alternative to volatile and often toxic organic solvents. mdpi.com DESs can function as both the solvent and catalyst in these reactions. mdpi.comresearchgate.net

The synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid and this compound has been successfully performed in a choline chloride:urea (1:2) DES. mdpi.commdpi.com This deep eutectic solvent was identified as the most effective medium among several tested, providing moderate to good product yields. mdpi.comresearchgate.net The efficiency of this green approach has been compared across different energy input methods, including conventional stirring, microwave-assistance, and ultrasound-assistance. Studies show that mechanical stirring and ultrasonication in the DES at 80 °C provide significantly higher yields compared to microwave-induced synthesis for this class of compounds. mdpi.comresearchgate.net This approach not only reduces the reliance on harmful solvents but also simplifies the reaction setup by often obviating the need for a separate catalyst. mdpi.commdpi.com

Table 3: Comparison of Green Synthesis Methods for 2-Mercapto-3-Aryl-Quinazolin-4(3H)-ones in Choline Chloride:Urea DES

| Synthesis Method | Energy Source | Yield Range |

|---|---|---|

| Conventional Mixing | Heating/Stirring | 16–76% |

| Ultrasound-Assisted | Sonication | 16–76% |

| Microwave-Assisted | Microwave Irradiation | 13–49% |

Data sourced from MDPI. mdpi.comresearchgate.net

Cholinesterase Inhibitory Activity

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the regulation of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com The inhibition of these enzymes is a primary strategy in the management of neurodegenerative conditions. nih.gov Isothiocyanates have emerged as a novel class of compounds to be explored for this purpose. nih.govresearchgate.net

Research has demonstrated that 3-MPI exhibits notable inhibitory activity against Acetylcholinesterase. nih.gov At a concentration of 1.14 mM, 3-MPI was found to inhibit AChE activity by 61.4%, marking it as the most effective inhibitor among several aromatic, arylaliphatic, and aliphatic isothiocyanates tested in one study. tandfonline.com

The inhibitory potential of 3-MPI on AChE is particularly significant when compared with its structural isomers and other related isothiocyanates. tandfonline.com The position of the methoxy group on the phenyl ring plays a critical role in determining the inhibitory efficacy. The ortho-isomer, 2-Methoxyphenyl isothiocyanate, showed a strong inhibition of 57.0%, while the para-isomer, 4-Methoxyphenyl isothiocyanate, was considerably less active with an inhibition of 30.4% at the same concentration. tandfonline.com

Both the meta and ortho isomers of methoxyphenyl isothiocyanate demonstrated superior activity compared to the unsubstituted Phenyl isothiocyanate, which only produced 17.9% inhibition. tandfonline.com Interestingly, the activity of 3-MPI was also comparable to that of 4-Methylphenyl isothiocyanate, which recorded an inhibition of 58.4%. tandfonline.com This suggests that the presence and position of electron-donating groups on the aromatic ring are key determinants of AChE inhibitory activity. tandfonline.com

| Compound | Concentration (mM) | % AChE Inhibition | Source |

|---|---|---|---|

| This compound (3-MPI) | 1.14 | 61.4% | tandfonline.com |

| 2-Methoxyphenyl isothiocyanate | 1.14 | 57.0% | tandfonline.com |

| 4-Methylphenyl isothiocyanate | 1.14 | 58.4% | tandfonline.com |

| 4-Methoxyphenyl isothiocyanate | 1.14 | 30.4% | tandfonline.com |

| Phenyl isothiocyanate | 1.14 | 17.9% | tandfonline.com |

In addition to its effects on AChE, this compound has been identified as a potent inhibitor of Butyrylcholinesterase. nih.govnih.gov Studies have shown that 3-MPI exhibits the most significant inhibitory activity against BChE among a range of tested isothiocyanates, achieving 49.2% inhibition at a concentration of 1.14 mM. nih.govresearchgate.nettandfonline.com This level of inhibition was the highest recorded for BChE in a comparative study involving eleven different isothiocyanates. nih.gov

| Compound | Concentration (mM) | % BChE Inhibition | Source |

|---|---|---|---|

| This compound (3-MPI) | 1.14 | 49.2% | nih.govresearchgate.nettandfonline.com |

Structure-activity relationship analyses reveal important insights into the cholinesterase inhibitory properties of isothiocyanates. Generally, aromatic and arylaliphatic ITCs demonstrate greater inhibitory activity than their aliphatic counterparts. tandfonline.com The presence of an electron-donating group, such as a methoxy (–OMe) or methyl (–Me) group, on the aromatic ring appears to enhance the inhibitory effect on cholinesterases when compared to unsubstituted Phenyl isothiocyanate. tandfonline.com

The positioning of the substituent is also crucial. For methoxyphenyl isothiocyanates, the inhibitory activity against AChE follows the order: meta > ortho > para. tandfonline.com This highlights the sensitivity of the enzyme's active site to the specific substitution pattern on the inhibitor molecule. The superior activity of 3-MPI against both AChE and BChE suggests that the meta position for the methoxy group provides an optimal conformation for binding and inhibiting these enzymes. nih.govtandfonline.com

Inhibition of Butyrylcholinesterase (BChE) by 3-MPI

Antioxidant Activity

Beyond enzyme inhibition, isothiocyanates have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various chronic diseases. nih.govnih.gov

This compound has demonstrated direct antioxidant behavior through its ability to scavenge free radicals. nih.gov In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 3-MPI was shown to be an effective antioxidant. researchgate.net The concentration required for 50% inhibition (IC50) of DPPH radicals by 3-MPI was determined to be 1.16 mM. researchgate.net This activity was notable among several other phenyl isothiocyanate derivatives tested. researchgate.net

Further assessment of antioxidant efficacy showed that 3-MPI had a protective factor (PF) of 1.7 at a concentration of 3.23 mM, an activity level comparable to other active isothiocyanates like allyl ITC and 2-methoxyphenyl ITC. nih.gov This capacity for free radical scavenging indicates that 3-MPI can contribute to cellular defense against oxidative damage. nih.govnih.gov

Assessment Methods for Antioxidant Efficacy

The evaluation of the antioxidant capacity of isothiocyanates, including 3-MPI, involves various in vitro methods that measure the compound's ability to counteract free radicals and oxidative processes. researchgate.netnih.gov These assays are crucial for understanding the potential protective effects of these compounds against oxidative stress-related diseases. nih.govresearchgate.net

Commonly employed methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. researchgate.netktu.edu The reactivity of isothiocyanates in this assay can be influenced by their chemical structure. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method measures the capacity of a compound to scavenge the pre-formed ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

Oxygen Radical Absorbance Capacity (ORAC) Assay: This test evaluates the ability of an antioxidant to inhibit the decline in fluorescence caused by peroxyl radicals. It is a hydrogen atom transfer (HAT)-based assay, and results are often expressed as Trolox equivalents. researchgate.netnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which results in a colored product. nih.gov

Cupric Reducing Antioxidant Power (CUPRAC) Assay: This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by the antioxidant compound. nih.gov

These diverse methods provide a comprehensive profile of a compound's antioxidant potential, as no single assay can fully capture all aspects of antioxidant activity. nih.gov Studies have noted that for methoxyphenyl isothiocyanates, the 3-methoxy (meta) substitution, as seen in 3-MPI, demonstrates the highest free radical scavenging activity compared to other positional isomers. nih.gov

Anti-inflammatory Activity

The anti-inflammatory properties of isothiocyanates are a significant area of research, with a focus on their ability to modulate key inflammatory pathways. nih.govnih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they metabolize arachidonic acid into prostaglandins, which are key inflammatory mediators. nih.gov The COX-2 isoform is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs. nih.gov

Anticancer and Cytotoxic Activity

Isothiocyanates are recognized for their chemopreventive and therapeutic potential against various cancers. nih.govnih.gov Their mechanisms of action often involve inducing cell death and inhibiting tumor growth through various molecular pathways. nih.govresearchgate.net

The cytotoxic effects of derivatives of 3-MPI have been explored to develop new potential anticancer agents. In one study, a series of 1,3,4-thiadiazole derivatives were synthesized from this compound and evaluated for their activity against human breast cancer cell lines. nih.gov The compounds were tested on both an estrogen-dependent line (MCF-7) and an estrogen-independent line (MDA-MB-231). nih.gov

The results indicated that, in general, the synthesized compounds displayed weak anticancer activity against these cell lines. nih.gov The table below summarizes the reported cytotoxic activity.

| Compound | Cancer Cell Line | Concentration (µM) | DNA Biosynthesis (% of Control) |

| SCT-4 | MCF-7 | 100 | 70 ± 3 |

Data sourced from a study on 1,3,4-thiadiazole derivatives of 3-MPI. nih.gov

The same study that evaluated the cytotoxicity of 1,3,4-thiadiazole derivatives of 3-MPI also assessed their impact on DNA biosynthesis in cancer cells. nih.gov The inhibition of DNA synthesis is a key indicator of a compound's antiproliferative effects. The most active compound, designated SCT-4, was found to decrease DNA biosynthesis in MCF-7 breast cancer cells to 70% of the control level when applied at a concentration of 100 µM. nih.gov

A primary mechanism through which isothiocyanates exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process eliminates malignant cells without provoking an inflammatory response. Isothiocyanates can trigger apoptosis through multiple signaling pathways. nih.govresearchgate.net

Key mechanisms include:

Modulation of Bcl-2 Family Proteins: Isothiocyanates can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This shift favors the release of cytochrome c from the mitochondria, a critical step in initiating the apoptotic cascade. researchgate.net

Activation of Caspases: The release of cytochrome c leads to the activation of a cascade of enzymes called caspases. Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3), which then dismantle the cell by cleaving essential cellular proteins. frontiersin.orgnih.gov

Signaling Pathway Modulation: Isothiocyanates can influence critical cell signaling pathways. They can promote apoptosis by up-regulating the c-Jun N-terminal kinase (JNK) pathway and down-regulating the nuclear factor-κB (NF-κB) signaling pathway, which is typically involved in cell survival. researchgate.net

Cell Cycle Arrest: Many isothiocyanates can induce cell cycle arrest, often at the G2/M phase. nih.gov This halt in cell division can make cancer cells more susceptible to apoptotic stimuli. nih.gov

The covalent binding of isothiocyanates to cellular proteins, such as tubulin, has also been identified as a significant chemical event that can trigger the apoptotic process. nih.gov

Influence of Substituent Position on Antitumor Potential

The position of substituents on the phenyl ring of isothiocyanates (ITCs) plays a critical role in determining their biological activity, including their antitumor potential. Research into the structure-activity relationships of various methoxyphenyl isothiocyanates and related derivatives has shown that even minor changes in the location of a functional group can lead to significant differences in efficacy.

For instance, studies on tubulin polymerization have revealed that the substitution pattern is a key determinant of antiproliferative activity. In one study, 4-methoxyphenyl isothiocyanate (the para isomer) was found to have negligible activity as a tubulin polymerization inhibitor. This highlights that the mere presence of a methoxy group is not sufficient to guarantee antitumor effects; its position is crucial. Further investigation into aryl diisothiocyanates showed a dramatic loss of antiproliferative activity when the isothiocyanate group was moved from the para to the meta position, underscoring the sensitivity of the molecule's biological function to its geometric structure.

This phenomenon is often attributed to factors like molecular flexibility and the electronic properties conferred by the substituent's position. Phenyl isothiocyanates where the phenyl ring is directly attached to the nitrogen of the ITC group have been observed to suffer from a lack of flexibility and deactivation, which can impede their interaction with biological targets. The inhibitory potency of isothiocyanates is also linked to their lipophilicity (partition coefficients) and their reactivity. Both high lipophilicity and low reactivity have been identified as important characteristics for inhibitory activity in certain cancer models.

Table 1: Influence of Isothiocyanate (ITC) Substituent Position on Biological Activity This table provides examples of how the position of functional groups on the phenyl ring affects the observed biological activity of isothiocyanate compounds based on findings from related studies.

| Compound/Isomer Comparison | Biological Activity Context | Observation |

|---|---|---|

| 4-Methoxyphenyl isothiocyanate | Tubulin Polymerization Inhibition | Exhibited negligible activity. |

| Aryl Diisothiocyanates (para vs. meta) | Antiproliferative Activity | Moving the ITC group from para to meta resulted in a dramatic loss of activity. |

| Phenyl Isothiocyanates | General Antiproliferative Activity | Direct attachment of the phenyl ring to the ITC nitrogen can lead to deactivation due to a lack of flexibility. |

Antimicrobial Activity

Antibacterial Efficacy of 3-MPI and Derivatives

This compound (3-MPI) and other aromatic isothiocyanates have demonstrated notable antibacterial properties. Aromatic ITCs are often considered effective antimicrobial agents, a characteristic attributed to their ability to penetrate bacterial membrane structures more readily than their aliphatic counterparts. researchgate.net This enhanced membrane permeability likely facilitates their interaction with intracellular targets. researchgate.net

Specifically, this compound has been shown to possess tuberculostatic activity. cymitquimica.com Research indicates that it inhibits the growth of Mycobacterium tuberculosis through the mechanism of protein synthesis inhibition. cymitquimica.com This targeted action disrupts essential processes within the bacteria, leading to the cessation of growth and proliferation.

The broader class of aromatic isothiocyanates has been studied against a range of bacteria. Benzyl (B1604629) isothiocyanate (BITC), another aromatic ITC, has shown potent antibacterial action against various pathogens, including Campylobacter jejuni, where it was found to be significantly more effective than the aliphatic allyl-isothiocyanate (AITC). frontiersin.orgmdpi.com Studies comparing aromatic and aliphatic ITCs against several Gram-positive and Gram-negative bacteria have reported greater antimicrobial activity for the aromatic compounds. frontiersin.org

Table 2: Comparative Antibacterial Activity of Select Isothiocyanates This table summarizes findings on the efficacy of different types of isothiocyanates against various bacteria, providing context for the activity of aromatic compounds like 3-MPI.

| Isothiocyanate (ITC) | Class | Target Bacteria/Context | Finding |

|---|---|---|---|

| This compound | Aromatic | Mycobacterium tuberculosis | Exhibits tuberculostatic activity by inhibiting protein synthesis. cymitquimica.com |

| Benzyl isothiocyanate (BITC) | Aromatic | Campylobacter jejuni | Displayed high antibacterial effect with MIC values of 1.25–5 μg/mL. frontiersin.orgmdpi.com |

| Allyl isothiocyanate (AITC) | Aliphatic | Campylobacter jejuni | Less effective than BITC, with MIC values of 50–200 μg/mL. frontiersin.orgmdpi.com |

| Aromatic ITCs (General) | Aromatic | Gram-positive & Gram-negative bacteria | Generally show greater antimicrobial activity compared to aliphatic ITCs. frontiersin.org |

Antifungal Efficacy of 3-MPI and Derivatives

The antifungal properties of isothiocyanates have been an area of scientific investigation, with studies showing that structural characteristics heavily influence efficacy. While specific data on this compound is limited, research on analogous compounds provides insight into its potential activity.

Studies on derivatives of benzylisothiocyanate, which are structurally related to 3-MPI, have found a remarkable level of antifungal activity. nih.gov A key finding from this research was the identification of an inversely proportional relationship between the molar solubility of the compounds in water and their antifungal efficacy against fungi such as Aspergillus niger and Rhizopus oryzae. nih.gov This suggests that lower water solubility, which is a characteristic of many aromatic ITCs, may enhance their ability to disrupt fungal cells.

In broader studies, extracts containing various isothiocyanates have demonstrated good inhibitory activity against the growth of yeasts like Saccharomyces cerevisiae. mdpi.com However, not all aromatic isothiocyanates are effective antifungal agents. Research on complex derivatives of biphenyl (B1667301) and naphthalene (B1677914) showed antifungal properties, but derivatives of stilbene (B7821643) and azobenzene (B91143) were largely inactive. mdpi.com This inactivity was attributed to their very large molecular size and extreme insolubility in water, which likely prevented them from passing into the fungal spores or mycelium to exert their effects. mdpi.com

Other Biological Activities

Potential as Plant Growth Stimulants (analogs like 3-methoxyphenyl acetonitrile)

A closely related analog of 3-MPI, (3-Methoxyphenyl)acetonitrile (B41291) (3-MPAN), has been identified as a potent plant growth stimulant. This compound is a natural degradation product of glucolimnanthin (B218448), a glucosinolate found at high levels in meadowfoam (Limnanthes alba) seedmeal.

When tested as a foliar spray, 3-MPAN was shown to increase both the fresh and dry weights of several plant species, including lime basil (Ocimum basilicum), spearmint (Mentha spicata), cuphea (Cuphea lanceolata), and French marigold (Tagetes patula). The effect was dose-dependent and varied among the species. For example, spearmint growth was enhanced at all tested application rates, whereas basil growth was promoted only at a specific concentration of 2.2 mM. Furthermore, 3-MPAN stimulated the growth of spearmint plants when added to a sterile nutrient medium in vitro. These findings suggest that 3-MPAN has potential applications as a post-emergent growth stimulant for a variety of plants.

Table 3: Effect of (3-Methoxyphenyl)acetonitrile (3-MPAN) as a Foliar Spray on Plant Growth Data shows the dose-dependent effect of 3-MPAN on the growth of various plant seedlings.

| Plant Species | 3-MPAN Concentration | Observed Effect |

|---|---|---|

| Spearmint (Mentha spicata) | 0.18 mM - 7.3 mM | Increased fresh and dry weight at all tested rates. |

| Lime Basil (Ocimum basilicum) | 2.2 mM | Promoted growth. |

| Cuphea (Cuphea lanceolata) | Varied | Increased fresh and dry weight. |

| French Marigold (Tagetes patula) | Varied | Increased fresh and dry weight. |

Phytotoxic Effects of Related Compounds

In addition to plant growth stimulation, breakdown products of glucolimnanthin from meadowfoam (Limnanthes alba) also exhibit significant phytotoxic, or herbicidal, properties. Both 3-methoxybenzyl isothiocyanate (a positional isomer of 3-MPI) and its related nitrile, (3-methoxyphenyl)acetonitrile (3-MPAN), have been identified as phytotoxins. acs.orgnih.govresearchgate.net

Research has shown that 3-MPAN inhibits the radicle elongation of certain plants. researchgate.net The concentration required to inhibit growth by 50% (I50) was approximately 4 x 10⁻⁴ M for velvetleaf and 7 x 10⁻⁴ M for wheat. researchgate.net Comparative studies have demonstrated that the isothiocyanate form is a more potent inhibitor of germination than the nitrile (3-MPAN) or the corresponding methoxyphenylacetic acid (MPAA). acs.orgnih.gov Specifically, 3-methoxybenzyl isothiocyanate was found to be 14.4-fold more effective at inhibiting lettuce germination than 3-MPAN. acs.orgnih.gov

Soil amended with meadowfoam seed meal, which releases these compounds, has been shown to be consistently phytotoxic to wheat, cucumber, and tomato. nih.gov This herbicidal activity suggests that these natural compounds have potential for use as bioherbicides in agricultural applications. acs.orgnih.gov

Table 4: Phytotoxic Activity of Glucolimnanthin Degradation Products This table summarizes the inhibitory effects of compounds related to 3-MPI on plant growth.

| Compound | Plant Species | Activity Metric (I50) | Finding |

|---|---|---|---|

| (3-Methoxyphenyl)acetonitrile | Velvetleaf | ~ 4 x 10⁻⁴ M | Inhibited radicle elongation. researchgate.net |

| (3-Methoxyphenyl)acetonitrile | Wheat | ~ 7 x 10⁻⁴ M | Inhibited radicle elongation. researchgate.net |

| 3-Methoxybenzyl isothiocyanate | Lettuce | - | 14.4-fold more effective at inhibiting germination than the nitrile form. acs.orgnih.gov |

Biological Activities and Mechanistic Investigations of 3 Methoxyphenyl Isothiocyanate

Photoprotective Properties

Exposure to ultraviolet B (UVB) radiation from the sun is a primary factor in skin damage, leading to concerns such as premature aging (photoaging) and the development of skin cancer. Scientific investigations have highlighted the potential of natural compounds, including certain isothiocyanates, in mitigating the harmful effects of UVB radiation.

Research into glucosinolate derivatives from meadowfoam (Limnanthes alba) has identified 3-methoxybenzyl isothiocyanate (MBITC) as a compound with significant photoprotective capabilities. sigmaaldrich.com Studies utilizing human primary epidermal keratinocytes and 3D human skin equivalents have demonstrated that MBITC can counteract some of the key damaging effects of UVB exposure. sigmaaldrich.comepa.gov

Exposure to UVB radiation can directly damage cellular DNA, leading to the formation of lesions such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), which are a hallmark of UV-induced genetic damage. sigmaaldrich.comthermofisher.com This DNA damage is a critical initiating event in photocarcinogenesis. thermofisher.com Furthermore, UVB exposure triggers inflammatory pathways and upregulates the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3. sigmaaldrich.comfishersci.com These enzymes are responsible for the degradation of collagen and other components of the extracellular matrix, which contributes to the visible signs of photoaging, like wrinkles. fishersci.comthermofisher.comnih.gov

Studies on 3-methoxybenzyl isothiocyanate have shown its efficacy in addressing these UVB-induced issues. In 3D human reconstructed skin models, treatment with MBITC was found to decrease the levels of epidermal CPDs, indicating a protective effect against direct DNA damage. sigmaaldrich.comepa.gov Additionally, MBITC significantly reduced the levels of total phosphorylated γH2A.X, a marker for DNA double-strand breaks, further substantiating its role in mitigating DNA damage. sigmaaldrich.com

A key aspect of its anti-photoaging potential is its ability to inhibit the expression of MMPs. Research has demonstrated that MBITC effectively inhibits the UVB-induced expression of both MMP-1 and MMP-3. sigmaaldrich.comepa.gov This action suggests that MBITC can help prevent the breakdown of the skin's structural proteins, thereby playing a role in preventing photoaging. sigmaaldrich.com

The table below summarizes the key findings on the photoprotective effects of 3-methoxybenzyl isothiocyanate against UVB-induced damage.

| Parameter | Effect of UVB Exposure | Effect of 3-Methoxybenzyl Isothiocyanate (MBITC) Treatment | Reference |

| Cyclobutane Pyrimidine Dimers (CPDs) | Increased | Decreased epidermal CPDs | sigmaaldrich.comepa.gov |

| Phosphorylated γH2A.X | Increased | Significantly reduced total levels | sigmaaldrich.com |

| MMP-1 Expression | Increased | Inhibited | sigmaaldrich.comepa.gov |

| MMP-3 Expression | Increased | Inhibited | sigmaaldrich.comepa.gov |

These findings underscore the potential of isothiocyanates like MBITC as agents for skin protection against the detrimental effects of UVB radiation, specifically by preventing DNA damage and the degradation of the extracellular matrix.

Degradation and Environmental Fate of Isothiocyanates

Degradation Pathways in Soil Environments

Once introduced into the soil, ITCs are subject to several processes that determine their concentration and longevity. These include chemical and biological degradation, sorption to soil particles, and volatilization into the atmosphere. plos.orgnih.gov

Chemical degradation can occur through reactions with nucleophiles present in the soil, such as hydroxyl ions, amines, or thiols. nih.gov This can lead to the formation of different breakdown products. For example, the degradation of glucosinolates (the precursors to ITCs) can yield nitriles as major products, particularly through chemical pathways. The formation of these nitriles appears to increase with the iron content of the soil. plos.org In studies on meadowfoam seed meal, which contains glucolimnanthin (B218448), the precursor to 3-methoxybenzyl isothiocyanate, the isothiocyanate was observed to degrade within three days, while its corresponding nitrile, 3-methoxyphenylacetonitrile, persisted for longer. nih.gov Another degradation product identified was methoxyphenylacetic acid. nih.gov

The rate at which isothiocyanates degrade in soil is not uniform but is heavily influenced by the specific properties of the soil environment. nih.govmdpi.com Key factors include soil texture, pH, organic matter content, temperature, and water content. usda.govnih.gov

The half-lives of AITC have been shown to vary significantly across different soils, ranging from 12.2 to 71.8 hours, influenced by the soil's electrical conductivity, available nitrogen, pH, and organic matter content. nih.gov Generally, ITC degradation rates increase with rising temperature and soil moisture. nih.govapsnet.org The effect of temperature can be particularly pronounced in moist soils. nih.gov For example, the concentration of AITC generated from Indian mustard tissue was 81% higher in soil at 45°C compared to 15°C. usda.gov

| Environmental Factor | Influence on Isothiocyanate Degradation | Research Finding Example |

|---|---|---|

| Temperature | Higher temperatures generally accelerate degradation. | AITC degradation increases with temperature; concentration was 81% higher at 45°C than at 15°C. usda.gov |

| Soil Moisture | Increased water content typically enhances degradation rates. | The effect of temperature on AITC degradation is more pronounced in moist soil. nih.gov |

| Soil Type (Texture) | Affects ITC release and degradation; higher clay content can alter transformation rates. | Sandy loam soil released 38% more AITC than clay loam soil. usda.gov |

| pH | Influences chemical stability and microbial activity. | Degradation half-life of AITC is affected by soil pH, among other factors. nih.gov |

| Organic Matter | Increases sorption, which can decrease the concentration of ITCs in the soil solution. | Sorption of ITCs is higher in soils with high organic matter content. plos.org |

Due to their high vapor pressure, many isothiocyanates are volatile, and a significant fraction can be lost from the soil to the atmosphere. usda.govresearchgate.net This process is a major pathway of dissipation, competing with degradation in the soil. usda.gov It is estimated that as much as 10–34% of soil-applied metam-sodium (B1676331) (which degrades to MITC) is lost through volatilization of MITC. usda.gov

Factors that increase the rate of degradation near the soil surface, such as higher temperatures and the incorporation of organic amendments, can help reduce these atmospheric emissions. usda.gov Furthermore, physical barriers can effectively suppress volatilization. Covering the soil surface with a plastic tarp or applying a water seal has been shown to significantly reduce the off-gassing of ITCs. usda.govnih.gov For instance, a water seal of 2.5 cm was found to reduce MITC volatilization by over 70% from a sandy clay loam soil. nih.gov

Microbial Degradation and Impact on Microbial Communities

Soil microorganisms are not passive bystanders in the presence of isothiocyanates; they are active participants in their degradation and are, in turn, affected by these compounds.

The introduction of isothiocyanates into soil causes shifts in the microbial community structure and composition. frontiersin.orgnih.gov These compounds can have a broad-spectrum inhibitory effect, temporarily reducing the populations of certain fungi and bacteria. frontiersin.orgacs.org For example, allyl ITC has been observed to cause a dramatic decrease in fungal populations. frontiersin.org

However, this initial inhibition can be followed by the enrichment of specific microbial taxa that are either tolerant to or capable of degrading ITCs. frontiersin.orgacs.org Studies have reported an increase in the relative abundance of bacteria known to be antagonistic to plant pathogens, such as Bacillus, Pseudomonas, Sphingomonas, and Streptomyces, following ITC application. frontiersin.orgacs.orgnih.gov The type of isothiocyanate matters; soil fungal communities appear to be more sensitive to aliphatic ITCs (like allyl and butyl ITC) than to aromatic ITCs (like benzyl (B1604629) and phenyl ITC). frontiersin.org This selective pressure can alter the functional capacity of the soil microbiome, potentially leading to changes in soil health and disease suppressiveness. apsnet.orgfrontiersin.org

| Microorganism Group | Response to Isothiocyanate Application | Specific Examples |

|---|---|---|

| Fungi | Populations often temporarily decrease; community structure shifts. | Allyl ITC caused an ~85% reduction in fungal populations. frontiersin.org Genera like Aspergillus and Penicillium increased post-fumigation. nih.gov |

| Bacteria | Populations can be less impacted than fungi, but diversity may temporarily decrease. Enrichment of specific beneficial genera. | Allyl ITC led to a transient increase in Firmicutes. frontiersin.org Genera such as Bacillus, Lysobacter, and Pseudomonas were enriched. frontiersin.orgnih.gov |

Atmospheric Degradation of Isothiocyanates

Isothiocyanates that volatilize into the atmosphere are subject to chemical degradation, primarily through reactions with photochemically generated radicals.

The principal removal mechanism for many volatile organic compounds in the troposphere is their reaction with hydroxyl (OH) radicals. morressier.com For isothiocyanates, this reaction is considered the dominant atmospheric loss process. ucr.edu The rate of this reaction determines the atmospheric lifetime of the compound.

Table 1: Atmospheric Lifetimes of Selected Isothiocyanates

| Compound | Estimated Atmospheric Lifetime/Half-life |

|---|---|

| Methyl Isothiocyanate | ~33 hours ucr.edu / 0.6 days morressier.com |

This table presents data for other isothiocyanates as a proxy for the atmospheric behavior of 3-methoxyphenyl (B12655295) isothiocyanate, for which specific data is not available.

The degradation of isothiocyanates in the atmosphere leads to the formation of various photoproducts. The identification of these products is crucial for a complete understanding of the atmospheric fate of this class of compounds.

Studies on the photolysis of methyl isothiocyanate have identified methyl isocyanide as a major product. acs.org The degradation of isothiocyanates can also lead to the formation of an array of other inorganic and organic gases. taylorandfrancis.com While specific photoproducts for 3-methoxyphenyl isothiocyanate have not been detailed in the available literature, it is expected that its degradation would proceed through similar pathways, involving the transformation of the isothiocyanate functional group and potential reactions involving the methoxy (B1213986) and phenyl groups. Further research is needed to identify the specific atmospheric degradation products of this compound.

Sorption and Leaching Behavior in Soil

The fate of isothiocyanates in the soil environment is largely controlled by sorption to soil particles and the potential for leaching into groundwater. These processes are, in turn, influenced by the chemical properties of the specific isothiocyanate and the characteristics of the soil.

Research has shown that isothiocyanates can be sorbed by the organic matter in soil. nih.gov This sorption process can reduce their mobility and bioavailability. The degradation of isothiocyanates in soil can be rapid, with half-lives often measured in hours to days. For example, studies on 2-propenyl isothiocyanate and benzyl isothiocyanate in a soil-water slurry showed very fast degradation, with half-lives ranging from 0.93 to 4.25 hours. nih.gov The degradation of benzyl isothiocyanate in soil has been reported to have a half-life of less than two days. researchgate.net

The potential for isothiocyanates to leach through the soil profile is a significant environmental consideration. Leaching studies have been conducted on several isothiocyanates. In one study using intact soil monoliths, the leaching of 3-butenyl isothiocyanate, 4-pentenyl isothiocyanate, and 2-phenethyl isothiocyanate was investigated. The results showed that a fraction of the applied isothiocyanates was leached, with the distribution coefficient (a measure of partitioning between soil and water) varying depending on the specific compound. researchgate.net Another study on methyl isothiocyanate (MITC) found that its persistent residues in soil have the potential to be leached into water. acs.org The movement of MITC in soil is complex, with tillage and tarping practices influencing its distribution and potential for leaching. ashs.org

The sorption and degradation of isothiocyanates are influenced by soil properties such as organic matter content, pH, and microbial activity. nih.govplos.org Higher organic matter content generally leads to increased sorption. plos.org Both chemical and biological processes contribute to the degradation of isothiocyanates in soil. usda.gov

Table 2: Soil Degradation and Leaching Parameters for Selected Isothiocyanates

| Compound | Half-life in Soil | Distribution Coefficient (Kd) |

|---|---|---|

| 2-Propenyl Isothiocyanate | 0.93 - 4.25 hours nih.gov | Not available |

| Benzyl Isothiocyanate | < 2 days researchgate.net | Not available |

| 3-Butenyl Isothiocyanate | Not available | 0.04 - 1.19 researchgate.net |

| 4-Pentenyl Isothiocyanate | Not available | 0.04 - 1.15 researchgate.net |

This table presents data for other isothiocyanates to illustrate the general soil behavior of this class of compounds, as specific data for this compound is not available.

Advanced Research Directions and Applications

Computational Studies

Computational chemistry provides powerful tools to predict and interpret the behavior of molecules like 3-MPIO at an atomic level. Techniques such as molecular docking and quantum chemical calculations are instrumental in elucidating its interaction with biological targets and understanding its intrinsic electronic and structural properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-MPIO and its derivatives, docking simulations are crucial for understanding how these compounds interact with the active sites of enzymes, thereby providing insights into their potential as enzyme inhibitors.

Research has shown that derivatives of methoxyphenyl isothiocyanates are promising candidates for enzyme inhibition. For instance, molecular docking studies on imidazo[1,2-a]pyridine (B132010) derivatives incorporating a meta-methoxyphenyl group have been conducted to understand their interactions with aldose reductase (AR), an enzyme implicated in diabetic complications. acs.org These simulations revealed that the derivative with the meta-methoxy substituent exhibited the highest inhibitory activity among its isomers. acs.org Similarly, docking studies have been performed to investigate the binding modes of thiourea (B124793) derivatives containing a methoxyphenyl moiety with enzymes like α-amylase and α-glucosidase, which are key targets in managing type II diabetes. nih.gov These computational analyses help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. The simulations often highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site.

Table 1: Molecular Docking Studies of Methoxyphenyl-Containing Compounds

| Target Enzyme | Compound Type | Key Findings from Docking |

|---|---|---|

| Aldose Reductase (AR) | Imidazo[1,2-a]pyridine derivative with meta-methoxyphenyl group | Meta-methoxy derivative showed the highest inhibitory effect among isomers, providing a basis for its observed potency. acs.org |

| α-Amylase & α-Glucosidase | Thioureido derivative with methoxy (B1213986) group | Compound demonstrated significant inhibitory activity, and docking studies elucidated its binding interactions within the enzyme active sites. nih.gov |

| Acetylcholinesterase (AChE) | Thiosemicarbazone derivatives | Studies confirmed the role of electron-donating groups, like methoxy, in enzyme inhibition. researchgate.nettandfonline.com |

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and vibrational frequencies of molecules. For 3-MPIO and its derivatives, these calculations provide a theoretical foundation for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectra. tandfonline.comfrontiersin.org

For example, DFT calculations have been used to optimize the molecular geometry of quinazoline-2(1H)-thione derivatives synthesized from 3-MPIO. frontiersin.org These theoretical studies help to understand the reaction pathways and the stability of the resulting products. The calculated vibrational frequencies can be correlated with experimental IR spectra, while the calculated NMR chemical shifts aid in the assignment of signals in the experimental ¹H and ¹³C NMR spectra. frontiersin.orgrsc.org This synergy between theoretical calculations and experimental spectroscopy is essential for the unambiguous structural elucidation of novel compounds derived from 3-MPIO. tandfonline.com

Table 2: Spectroscopic Data for a Derivative of 3-Methoxyphenyl (B12655295) Isothiocyanate Data for 3-(3-Methoxyphenyl)-4-methylene-3,4-dihydroquinazoline-2(1H)-thione frontiersin.org

| Spectrum Type | Key Chemical Shifts (δ) / Frequencies |

|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | 11.63 (s, 1H, NH), 7.66 (dd, 1H, Ar-H), 7.47–7.41 (m, 1H, Ar-H), 7.14 (dd, 1H, Ar-H), 6.83–6.79 (m, 2H, Ar-H), 4.92 (d, 1H, CH₂), 3.77 (s, 3H, OCH₃), 3.51 (d, 1H, CH₂) |

| ¹³C NMR (126 MHz, DMSO-d₆) | 173.95 (C=S), 160.93 (C-O), 143.12, 141.84, 134.13, 131.20, 130.93, 124.40, 124.36, 121.71, 118.04, 115.51, 115.30, 114.15 (Ar-C), 89.25 (C=CH₂), 55.81 (OCH₃) |

| HRMS (ESI) | m/z: Calculated for C₁₆H₁₄N₂OS [M+H]⁺: 283.0900, Found: 283.0864 |

Analytical Methodologies for 3-Methoxyphenyl Isothiocyanate Detection and Quantification

The accurate detection and quantification of isothiocyanates (ITCs) like 3-MPIO are essential for pharmacokinetic studies, quality control of synthetic products, and analysis of biological samples. Due to the reactivity and potential instability of the isothiocyanate group, robust analytical methods are required. mdpi.com While no standard method is exclusively designated for 3-MPIO, several well-established techniques for ITC analysis are applicable.

The major analytical techniques employed are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile ITCs. It offers high resolution, but its detection limits may not be sufficient for samples with very low ITC concentrations, such as in blood or urine, without a pre-concentration step.

High-Performance Liquid Chromatography (HPLC): HPLC is the most frequently used method for ITC quantification. mdpi.com Reversed-phase (RP-HPLC) with C18 columns is common. Since many ITCs lack a strong chromophore for UV detection, a derivatization step is often necessary to improve sensitivity. mdpi.com Common derivatizing agents include N-acetyl-L-cysteine (NAC) or 1,2-benzenedithiol. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying ITCs and their metabolites in complex biological matrices like plasma and urine. nih.govnih.gov Isotope dilution mass spectrometry, where a stable isotope-labeled version of the analyte is used as an internal standard, allows for very accurate quantification. nih.gov

Table 3: Comparison of Analytical Methods for Isothiocyanate Quantification

| Method | Principle | Advantages | Common Applications |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection. | High resolution for separating different ITCs. | Analysis of plant extracts and samples with high ITC content. |

| HPLC-UV/DAD | Separation via liquid chromatography with UV detection. Often requires derivatization. mdpi.com | Widely available, robust. Derivatization enhances sensitivity. mdpi.com | Quantification of total or specific ITCs in various samples after derivatization. mdpi.com |

| LC-MS/MS | HPLC separation combined with highly sensitive and specific mass spectrometric detection. nih.gov | High sensitivity and specificity, ideal for complex biological samples (e.g., plasma, urine). nih.govnih.gov | Biomarker studies, pharmacokinetic analysis of ITCs and their metabolites. nih.gov |

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a valuable starting material and structural motif in medicinal chemistry for the design and synthesis of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, with notable research focused on cholinesterase inhibition and the development of anti-inflammatory agents.

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and are key targets in the management of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Isothiocyanates have been identified as a novel class of potential cholinesterase inhibitors. nih.govresearchgate.net

In a study evaluating a series of eleven isothiocyanates, this compound demonstrated significant and selective inhibitory activity. nih.govresearchgate.net It was found to be the most effective inhibitor of butyrylcholinesterase (BChE) among the tested compounds. researchgate.nettandfonline.com Furthermore, it also exhibited potent inhibition of acetylcholinesterase (AChE), with its activity being comparable to or better than its ortho- and para-isomers. nih.govtandfonline.com These findings suggest that the 3-methoxy substitution pattern is favorable for interacting with the active sites of these enzymes, making 3-MPIO a lead compound for the development of new drugs for neurological disorders.

Table 4: Cholinesterase Inhibitory Activity of Methoxyphenyl Isothiocyanate Isomers Data from Burčul et al. (2018) nih.govresearchgate.nettandfonline.com

| Compound | Concentration | % Inhibition of AChE | % Inhibition of BChE |

|---|---|---|---|

| 3-Methoxyphenyl ITC | 1.14 mM | 61.4% | 49.2% |

| 2-Methoxyphenyl ITC | 1.14 mM | 57.0% | Not Reported |

| 4-Methoxyphenyl (B3050149) ITC | 1.14 mM | 30.4% | Not Reported |

Chronic inflammation is a key factor in numerous diseases, and the development of new anti-inflammatory drugs remains a major goal of medicinal chemistry. dovepress.com The cyclooxygenase (COX) enzymes, particularly COX-2, are primary targets for anti-inflammatory agents. Research has explored the potential of isothiocyanates to inhibit these enzymes. nih.govresearchgate.net

In a study that tested various isothiocyanates for their ability to inhibit human COX-2, the results for this compound were distinct from its isomers. researchgate.net While phenyl isothiocyanate and 2-methoxyphenyl isothiocyanate showed potent inhibition of the COX-2 enzyme (approximately 99% inhibition at a 50 μM concentration), this compound and 4-methoxyphenyl isothiocyanate did not exhibit any significant inhibitory activity at the same concentration. mdpi.comresearchgate.nettandfonline.com This structure-activity relationship is critical, as it indicates that the position of the methoxy group on the phenyl ring is a crucial determinant of anti-inflammatory activity in this class of compounds. Although 3-MPIO itself was not a direct COX-2 inhibitor in this assay, related structures like thioureas and thiazoles derived from isothiocyanates are known to possess anti-inflammatory properties, suggesting that the 3-MPIO scaffold can be modified to develop agents that act through various anti-inflammatory mechanisms. tandfonline.com

Table 5: COX-2 Inhibitory Activity of Phenyl and Methoxyphenyl Isothiocyanates Data from Burčul et al. (2018) researchgate.nettandfonline.com

| Compound | Concentration | % Inhibition of COX-2 |

|---|---|---|

| Phenyl ITC | 50 μM | 98.9% |

| 2-Methoxyphenyl ITC | 50 μM | 99.0% |

| 3-Methoxyphenyl ITC | 50 μM | No inhibitory activity |

| 4-Methoxyphenyl ITC | 50 μM | No inhibitory activity |

| Indomethacin (Control) | 10 μM | 98.9% |

Exploration of Anticancer Therapies

The potential of isothiocyanates as anticancer agents has been a significant area of research, and this compound and its derivatives are no exception. Studies suggest that methoxy-substituted phenyl isothiocyanates can exhibit enhanced antiproliferative activities. The anticancer effects of these compounds are often attributed to mechanisms such as the inhibition of tubulin polymerization, which disrupts microtubule formation in cancer cells, leading to cell death.

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized using this compound as a starting material. nih.govresearchgate.net These compounds displayed weak to moderate anticancer activity against breast cancer cell lines, including the estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) types. nih.govresearchgate.netsemanticscholar.org One study noted that the most active of these derivatives reduced the viability of MCF-7 cells to 74% at a concentration of 100 µM and decreased DNA biosynthesis. nih.gov Further investigation into the mechanism revealed that these derivatives could induce apoptosis through the activation of caspases. nih.govresearchgate.net

Another study focused on hydrazinecarbothioamide derivatives, where 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl) methylidene]hydrazinecarbothioamide was identified as a lead compound. researchgate.net Subsequent optimization led to derivatives that showed potent activity against the HER-2 overexpressed breast cancer cell line SKBr-3, with one compound exhibiting an IC₅₀ value of 17.44 ± 0.01 µM, which was more potent than the standard drug 5-fluorouracil (B62378) in that study. researchgate.net

| Derivative Type | Cell Line | Activity / IC₅₀ Value | Source |

| (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate | LoVo (Colon) | 1.70 µM | |

| (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate | A2780 (Ovarian) | 1.24 µM | |

| (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate | MV-4-11 (Leukemia) | 0.81 µM | |

| (R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate | HeLa (Cervical) | 0.68 µM | |

| 1,3,4-Thiadiazole Derivative (SCT-4) | MCF-7 (Breast) | Decreased DNA biosynthesis to 70% ± 3 at 100 µM | nih.gov |

| 1,3,4-Thiadiazole Derivative | MCF-7 (Breast) | IC₅₀ = 49.6 µM | semanticscholar.org |

| 1,3,4-Thiadiazole Derivative | MDA-MB-231 (Breast) | IC₅₀ = 53.4 µM | semanticscholar.org |

| Hydrazinecarbothioamide Derivative (Compound 12) | SKBr-3 (Breast) | 17.44 ± 0.01 µM | researchgate.net |

| 4-Methoxyphenyl isothiocyanate (related compound) | HepG2 (Liver) | 25.9 µg/ml | japsonline.com |

| 4-Methoxyphenyl isothiocyanate (related compound) | MCF-7 (Breast) | 12.3 µg/ml | japsonline.com |

Emerging Applications and Future Perspectives

Beyond its therapeutic potential, this compound is finding utility in diverse and emerging scientific and industrial fields.

Catalytic Applications (e.g., carotenoid isomerization)

Isothiocyanates are recognized as effective natural catalysts for the Z-isomerization of carotenoids, a process that can enhance their bioavailability and health benefits. researchgate.netsemanticscholar.orgmdpi.com The electrophilic nature of the isothiocyanate group (–N=C=S) is believed to attract the π-electrons of the conjugated double bonds in carotenoids, which accelerates their geometric isomerization from the all-E (trans) form to Z (cis) isomers. semanticscholar.orgresearchgate.net

Studies have demonstrated that adding isothiocyanates to solutions of carotenoids like lycopene (B16060) and astaxanthin (B1665798) and applying heat enhances the formation of Z-isomers. nih.gov While this process can also lead to some degradation of the carotenoids, the catalytic effect is significant. mdpi.comnih.gov To overcome issues of degradation and the difficulty of removing homogenous catalysts, researchers have developed heterogeneous catalysts. One such innovation is isothiocyanate-functionalized silica (B1680970) (Si-NCS). researchgate.net This solid catalyst efficiently promotes the Z-isomerization of carotenoids; for example, it increased the total Z-isomer ratio of lycopene by approximately 80% when incubated at 50°C. researchgate.net This technology offers the advantage of being easily separated from the final product and having the potential for repeated use, which could lower production costs for Z-isomer-rich carotenoid materials. researchgate.net

Biofumigation Strategies in Agriculture

Biofumigation is an agricultural strategy that uses the natural biocidal compounds released from certain plants, primarily from the Brassicaceae family, to suppress soil-borne pests and pathogens. mdpi.complantprotection.pl The key mechanism is the hydrolysis of glucosinolates (GSLs) by the enzyme myrosinase upon plant tissue disruption, which releases volatile and toxic isothiocyanates (ITCs). mdpi.comscielo.br